molecular formula C7H7NO2 B121997 3-Methylisonicotinic acid CAS No. 4021-12-9

3-Methylisonicotinic acid

Cat. No.: B121997
CAS No.: 4021-12-9
M. Wt: 137.14 g/mol
InChI Key: OSMAGAVKVRGYGR-UHFFFAOYSA-N
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Description

3-Methylisonicotinic acid: is a chemical compound with the molecular formula C₇H₇NO₂. It is a derivative of isonicotinic acid, characterized by the presence of a methyl group at the third position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

3-Methylisonicotinic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in the metabolism of pyridine derivatives. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity. This compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby affecting downstream cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal studies. It is important to determine the threshold dose that maximizes the beneficial effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by enzymes involved in the oxidation of pyridine derivatives. This metabolism can lead to changes in metabolic flux and the levels of key metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of this compound within different cellular compartments. The distribution of this compound can influence its activity and function, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisonicotinic acid typically involves the methylation of isonicotinic acid. One common method is the reaction of isonicotinic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: 3-Methylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methylisonicotinic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and coordination complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting bacterial infections.

    Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Isonicotinic acid: The parent compound without the methyl group.

    4-Methylisonicotinic acid: A derivative with the methyl group at the fourth position.

    2-Methylisonicotinic acid: A derivative with the methyl group at the second position.

Uniqueness: 3-Methylisonicotinic acid is unique due to the specific position of the methyl group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s properties and applications compared to its isomers.

Properties

IUPAC Name

3-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMAGAVKVRGYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960633
Record name 3-Methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40211-20-9, 4021-12-9
Record name 3-Methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-isonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a hot (155° C.) solution of 10.7 g (0.1 mol) of 3,4-lutidine in 100 mL diphenylether, was added 18 g (0.16 mol) selenium dioxide in portions. After about 20 minutes, the reaction was heated to 185° C. and allowed to react for approximately thirty minutes. After cooling, the reaction mixture was diluted with water and filtered. The filtrate was extracted with chloroform and the chloroform extracts were then concentrated under reduced pressure to provide 6.0 g of a pale brown solid.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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